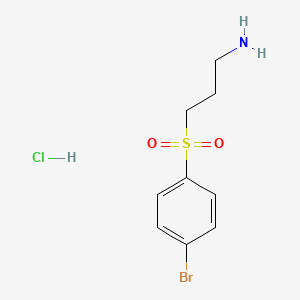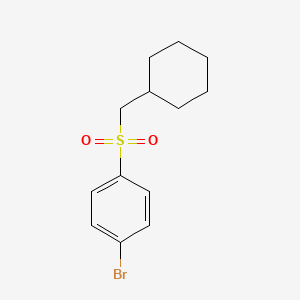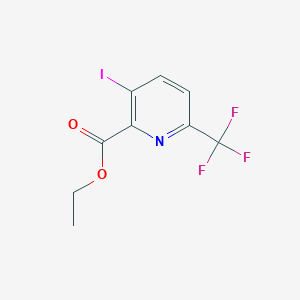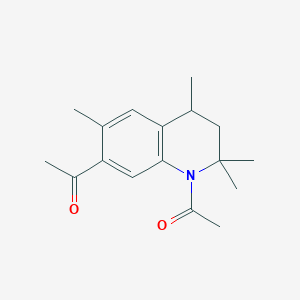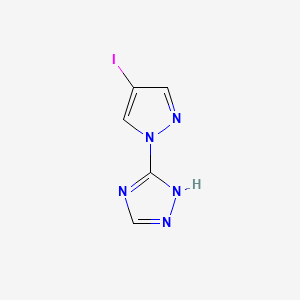![molecular formula C16H14N4O B1412687 4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine CAS No. 2088945-23-5](/img/structure/B1412687.png)
4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine
Vue d'ensemble
Description
4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine , also known by its chemical structure, is a hybrid compound combining a pyridine ring, a pyrimidine ring, and an amine group. Its molecular formula is C₁₇H₁₈N₄O . This compound exhibits potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of this compound involves the combination of various chemical building blocks. For instance, in one study, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The synthesis process included mass spectra, 1H NMR, 13C NMR, and single X-ray diffraction analysis . Additionally, other synthetic routes may exist based on different research studies.
Applications De Recherche Scientifique
Pharmacophore Design of Kinase Inhibitors
Pyrimidine derivatives have been explored for their role as kinase inhibitors, particularly focusing on p38 MAP kinase, which is pivotal in the inflammatory response. Research indicates that compounds with a pyrimidine scaffold, like the one , could potentially serve as selective inhibitors. These inhibitors work by binding to the adenosine triphosphate (ATP) pocket, replacing ATP and thus, halting the kinase's activity which is responsible for proinflammatory cytokine release. The replacement of the pyridine ring in such inhibitors with a pyrimidine ring has been shown to improve both inhibitory activity and selectivity, highlighting the significance of pyrimidine derivatives in designing potent therapeutic agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Hybrid Catalysts in Synthesis
The pyranopyrimidine core is a crucial precursor in medicinal and pharmaceutical industries, underlining the broader synthetic applications and bioavailability of pyrimidine scaffolds. Hybrid catalysts have been employed in synthesizing pyranopyrimidine derivatives, showcasing the wide applicability of such compounds. This illustrates the adaptability and importance of pyrimidine-based structures in creating bioactive molecules through diverse synthetic pathways (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials
Quinazoline and pyrimidine derivatives are also explored for their applications in optoelectronic materials, including electronic devices and luminescent elements. The incorporation of these compounds into π-extended conjugated systems contributes significantly to the creation of novel optoelectronic materials, demonstrating the versatility of pyrimidine rings beyond pharmaceutical applications. This opens avenues for the development of materials for organic light-emitting diodes (OLEDs), phosphorescent materials, and potential structures for nonlinear optical materials and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mécanisme D'action
The neuroprotective and anti-neuroinflammatory properties of this compound are attributed to specific mechanisms. Inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells contributes to its anti-neuroinflammatory effects. Additionally, reduced expression of the endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells indicates its neuroprotective activity. Molecular docking studies suggest favorable interactions with active residues of ATF4 and NF-kB proteins .
Propriétés
IUPAC Name |
4-[6-(2-methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-21-15-5-3-2-4-12(15)14-7-6-11(10-19-14)13-8-9-18-16(17)20-13/h2-10H,1H3,(H2,17,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTPOBWXPBQLFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC=C(C=C2)C3=NC(=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



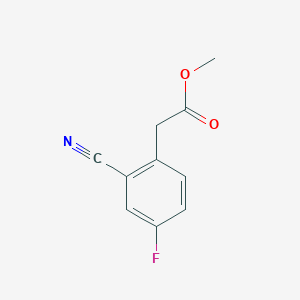
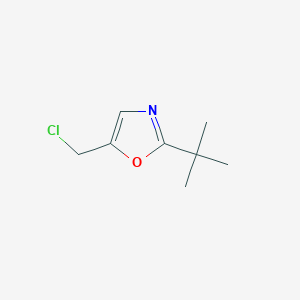
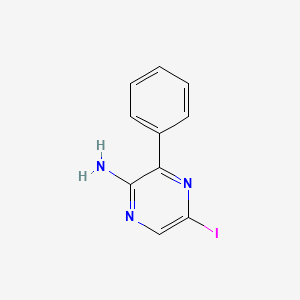
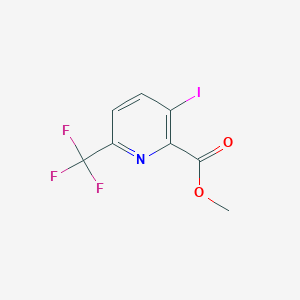

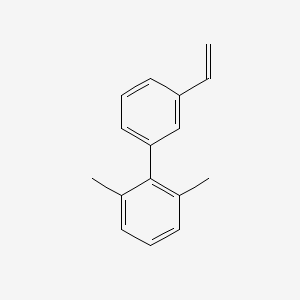
![{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol](/img/structure/B1412618.png)
![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1412619.png)
